1-Fluorosulfonyloxy-4-propoxybenzene

Description

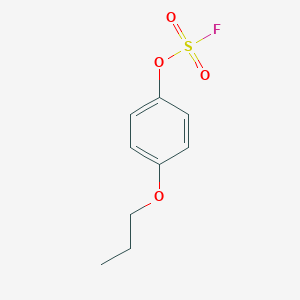

Chemical Name: 1-Fluorosulfonyloxy-4-propoxybenzene

CAS Number: 2378502-96-4

Structure: Comprises a benzene ring substituted with a fluorosulfonyloxy (-OSO₂F) group at position 1 and a propoxy (-OCH₂CH₂CH₃) group at position 4 .

Key Features:

- The fluorosulfonyloxy group is a strong electron-withdrawing moiety, enhancing reactivity in substitution and elimination reactions.

- The propoxy group contributes steric bulk and lipophilicity, influencing solubility and interaction with biological targets.

Properties

IUPAC Name |

1-fluorosulfonyloxy-4-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO4S/c1-2-7-13-8-3-5-9(6-4-8)14-15(10,11)12/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVSGFULEUVUHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-fluorosulfonyloxy-4-propoxybenzene typically involves the introduction of the fluorosulfonyloxy group onto a benzene ring that already contains a propoxy group. One common method involves the reaction of 4-propoxyphenol with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Fluorosulfonyloxy-4-propoxybenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.

Reduction Reactions: Reduction can lead to the formation of sulfinate or sulfonate derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

Oxidation Reactions: Products include sulfonyl fluorides and other oxidized derivatives.

Reduction Reactions: Products include sulfinates and sulfonates.

Scientific Research Applications

1-Fluorosulfonyloxy-4-propoxybenzene has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.

Drug Discovery: Investigated for its potential as a pharmacophore in the development of new drugs.

Materials Science: Utilized in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-fluorosulfonyloxy-4-propoxybenzene involves its ability to act as an electrophile in various chemical reactions. The fluorosulfonyloxy group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis and other applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

1-Fluorosulfonyloxy-4-propoxybenzene vs. Sulfonyl Chloride Derivatives

- Example: 3-[[[5-(Aminocarbonyl)-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-propoxy-benzenesulfonyl Chloride (CAS 374776-34-8) Key Difference: Replacement of the fluorosulfonyloxy group with a sulfonyl chloride (-SO₂Cl) group. Impact: Sulfonyl chlorides are more hydrolytically unstable and reactive toward nucleophiles (e.g., amines, alcohols), making them preferred for covalent bond formation in drug synthesis. In contrast, fluorosulfonyloxy derivatives are less prone to hydrolysis but retain strong leaving-group capabilities .

This compound vs. Pentafluorosulfanyl Derivatives

- Example : 1-Methoxy-4-(pentafluorosulfanyl)benzene (CAS 852469-75-1)

- Key Difference : Substitution of fluorosulfonyloxy with a pentafluorosulfanyl (-SF₅) group.

- Impact : The -SF₅ group is highly electronegative and stable, making it valuable in materials science (e.g., liquid crystals, explosives). The fluorosulfonyloxy group, however, is more reactive and suited for transient intermediates in synthesis .

Structural Analogues in Agrochemicals

Comparison with Etofenprox Derivatives

- Example: 1-((2-(4-Ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene (Etofenprox) Key Difference: Etofenprox features a phenoxybenzene backbone with bulky alkoxy groups, optimized for insecticidal activity.

Electronic and Steric Effects

Comparison with Trifluoromethyl-Substituted Analogues

- Example: 1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene (CAS 866615-10-3) Key Difference: Substitution of fluorosulfonyloxy with a trifluoromethyl (-CF₃) group. Impact: The -CF₃ group is electron-withdrawing but non-reactive, enhancing metabolic stability in pharmaceuticals. The fluorosulfonyloxy group, however, introduces both electronic withdrawal and reactive sites for further functionalization .

Data Table: Comparative Analysis

Research Findings and Trends

- Synthetic Utility : Fluorosulfonyloxy derivatives are increasingly explored in cross-coupling reactions due to their balance of stability and reactivity, outperforming traditional sulfonates in certain catalytic systems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Fluorosulfonyloxy-4-propoxybenzene, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves fluorosulfonation of a propoxybenzene precursor. Key steps include:

- Substrate Preparation : Starting with 4-propoxybenzene, introduce fluorosulfonyl groups via reactions with fluorosulfonic acid derivatives under controlled anhydrous conditions.

- Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic substitution efficiency .

- Solvent Optimization : Polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) improve reaction homogeneity and yield .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., over-sulfonation) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy :

- ¹⁹F NMR : Identifies fluorosulfonyl groups (δ ~50–60 ppm) and distinguishes them from other fluorine-containing moieties .

- ¹H/¹³C NMR : Confirms propoxy chain integration (e.g., triplet for CH₂ groups adjacent to oxygen) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M−F]⁻ fragments) .

- Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-O-C) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for fluorosulfonyloxy derivatives under varying catalytic conditions?

- Methodological Answer :

- Systematic Screening : Perform Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity, temperature). For example, reports higher yields with BF₃·Et₂O compared to AlCl₃ due to better electrophilic activation .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediate stability issues. highlights side reactions (e.g., hydrolysis) in protic solvents, which reduce yields .

- Computational Modeling : Use DFT calculations to predict transition-state energies and optimize catalyst-substrate interactions .

Q. What are the challenges in designing bioactivity assays for this compound, considering its physicochemical properties?

- Methodological Answer :

- Solubility Limitations : The compound’s hydrophobicity (logP ~3.5) necessitates DMSO or cyclodextrin-based solubilization for in vitro assays .

- Stability in Biological Media : Hydrolytic degradation of the fluorosulfonyl group at physiological pH (7.4) requires assay buffers with controlled acidity (pH ≤6) .

- Cytotoxicity Controls : Use orthogonal assays (e.g., MTT and LDH release) to differentiate specific bioactivity from nonspecific toxicity, as fluorosulfonyl derivatives may disrupt membrane integrity .

Q. How does the electronic effect of the fluorosulfonyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Electrophilic Activation : The strong electron-withdrawing nature of the -SO₂F group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attack. shows regioselective substitution at the para position in similar fluorinated aromatics .

- Leaving Group Stability : Fluoride elimination during substitution generates stable byproducts (e.g., SO₂F⁻), which can be monitored via ¹⁹F NMR .

- Competing Pathways : Kinetic studies (e.g., Hammett plots) differentiate between SN1 and SN2 mechanisms, with bulky nucleophiles favoring SN1 due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.